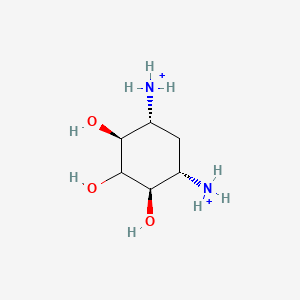
1,3-Diamino-4,5,6-trihydroxy-cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-deoxystreptamine(2+) is an organic cation obtained by protonation of the two free amino groups of 2-deoxystreptamine; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a 2-deoxystreptamine(1+).
Aplicaciones Científicas De Investigación
Polyimide Membrane Modification
1,3-cyclohexanebis(methylamine), closely related to 1,3-diamino-4,5,6-trihydroxy-cyclohexane, has been found effective as a cross-linking agent for the chemical modification of polyimide membranes. This modification significantly changes the membranes' chemical compositions, micro-structure, gas transport properties, and plasticization resistance. The membranes exhibit improved CO2/CH4 selectivity and enhanced plasticization resistance, demonstrating the compound's potential in membrane technology (Shao et al., 2005).
Dielectric Properties in Hybrid Compounds
A study synthesized a new organic–inorganic hybrid compound featuring 1,2-diaminonium cyclohexane, which shares structural similarities with 1,3-diamino-4,5,6-trihydroxy-cyclohexane. This compound showed interesting dielectric properties, highlighting its potential in electronic materials (Mkaouar et al., 2015).
Supramolecular Networks
Cyclohexane-based polyaminopolyalcohols, such as derivatives similar to 1,3-diamino-4,5,6-trihydroxy-cyclohexane, have been used to form complex structures with metal ions, creating supramolecular, hydrogen-bonded networks. These structures show potential for applications in materials science and coordination chemistry (Merten et al., 2012).
Ligand Synthesis for Metal Detoxification
Trans 1,2-diamino cyclohexane, structurally similar to 1,3-diamino-4,5,6-trihydroxy-cyclohexane, has been used to synthesize ligands for in vivo heavy metal detoxification. These ligands demonstrate strong complexation abilities with various metals, making them useful in therapeutic applications (Bailly et al., 2004).
Propiedades
Nombre del producto |
1,3-Diamino-4,5,6-trihydroxy-cyclohexane |
|---|---|
Fórmula molecular |
C6H16N2O3+2 |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
[(1R,2S,4R,5S)-5-azaniumyl-2,3,4-trihydroxycyclohexyl]azanium |
InChI |
InChI=1S/C6H14N2O3/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,9-11H,1,7-8H2/p+2/t2-,3+,4+,5-,6? |
Clave InChI |
DTFAJAKTSMLKAT-KFJBKXNJSA-P |
SMILES isomérico |
C1[C@H]([C@@H](C([C@@H]([C@H]1[NH3+])O)O)O)[NH3+] |
SMILES canónico |
C1C(C(C(C(C1[NH3+])O)O)O)[NH3+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



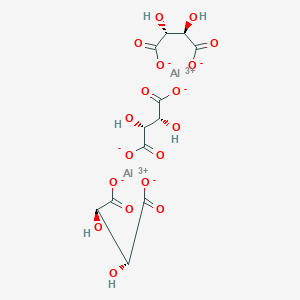
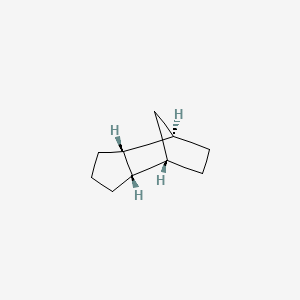
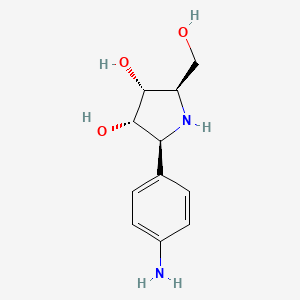
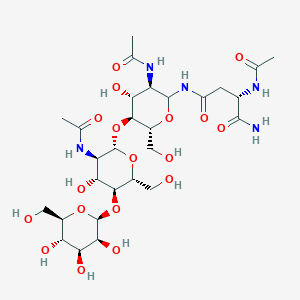
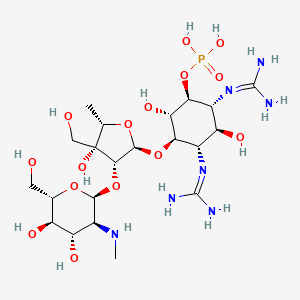
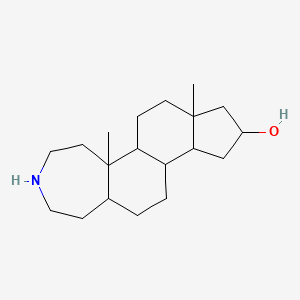
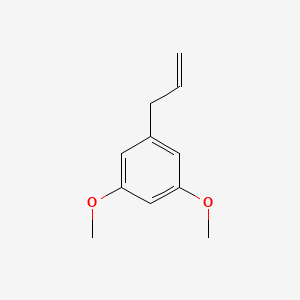
![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B1211006.png)
![2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1211008.png)
![N,N-dimethyl-2-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]ethanamine](/img/structure/B1211011.png)
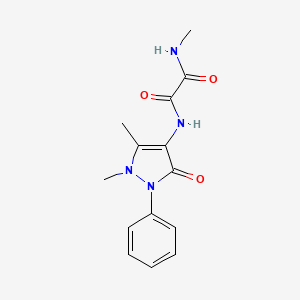
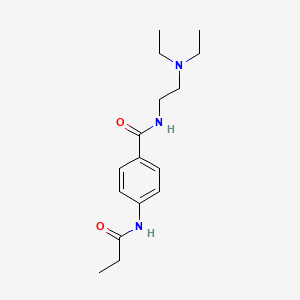
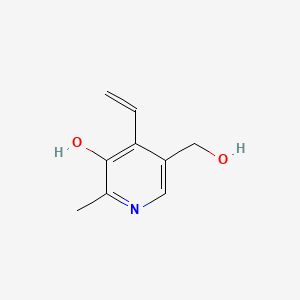
![5-[(2,4-dichlorophenoxy)methyl]-N-[1-[(2-fluorophenyl)methyl]-3-pyrazolyl]-2-furancarboxamide](/img/structure/B1211016.png)